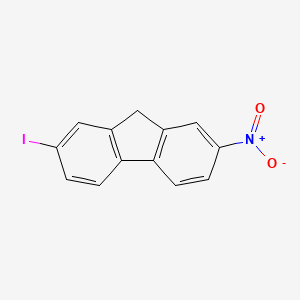

2-Iodo-7-nitro-9H-fluorene

描述

2-Iodo-7-nitro-9H-fluorene is an organic compound with the molecular formula C13H8INO2. It is a derivative of fluorene, characterized by the presence of iodine and nitro functional groups at the 2 and 7 positions, respectively.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-7-nitro-9H-fluorene typically involves the iodination and nitration of fluorene. One common method includes the following steps:

Iodination: Fluorene is reacted with iodine in the presence of an oxidizing agent such as nitric acid to introduce the iodine atom at the 2-position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity .

化学反应分析

Types of Reactions: 2-Iodo-7-nitro-9H-fluorene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

Substitution: Copper(I) cyanide in N,N-dimethylformamide under reflux conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

Substitution: 2-Cyano-7-nitro-9H-fluorene.

Reduction: 2-Iodo-7-amino-9H-fluorene.

Oxidation: 2-Iodo-7-nitro-9H-fluorenone.

科学研究应用

2-Iodo-7-nitro-9H-fluorene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.

Biological Studies: It is employed in the study of biomolecule-ligand interactions and drug design.

Photodynamic Therapy: Derivatives of this compound are investigated for their potential use as photosensitizers in photodynamic therapy.

作用机制

The mechanism of action of 2-Iodo-7-nitro-9H-fluorene largely depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile compound in various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to desired therapeutic effects .

相似化合物的比较

2-Iodofluorene: Lacks the nitro group, making it less reactive in redox reactions.

7-Nitrofluorene: Lacks the iodine atom, limiting its use in substitution reactions.

2-Bromo-7-nitro-9H-fluorene: Similar structure but with bromine instead of iodine, which may affect its reactivity and applications

Uniqueness: 2-Iodo-7-nitro-9H-fluorene is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and materials science .

生物活性

2-Iodo-7-nitro-9H-fluorene is a compound of significant interest in the field of medicinal chemistry and biological research due to its unique structure and biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 2-position and a nitro group at the 7-position of the fluorene ring. This structural configuration contributes to its electrophilic nature, influencing its interactions with biological macromolecules, particularly DNA.

The primary mechanism through which this compound exerts its biological effects involves DNA interaction . The compound has been shown to form covalent adducts with DNA, specifically targeting the C8 position of guanine bases. This interaction can lead to mutations, including frameshift mutations, which are critical in understanding its potential as a mutagenic agent .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

- Mutagenicity Studies : Research has demonstrated that this compound induces mutations at specific hot spots within bacterial DNA. In comparison to its analogs, this compound showed a higher propensity for causing frameshift mutations due to the presence of the iodine atom, which enhances its electrophilicity.

- Cytotoxicity Assays : In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). Results indicated that this compound significantly inhibited cell viability, suggesting its potential as an anticancer agent .

- Apoptosis Induction : Further investigations revealed that this compound acts as an apoptosis inducer. High-throughput screening assays indicated that it activates caspases, leading to programmed cell death in various cancer cell lines .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorene derivatives:

| Compound | Mutagenicity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Significant | DNA adduct formation |

| N-2-acetylaminofluorene | Moderate | Moderate | DNA binding |

| N-aryl-9-oxo-9H-fluorene | Low | High | Tubulin inhibition |

The unique structural features of this compound contribute to its elevated mutagenic potential compared to other compounds in the same class.

常见问题

Q. Basic: What are the recommended analytical techniques to confirm the structure and purity of 2-Iodo-7-nitro-9H-fluorene?

Methodological Answer:

To ensure structural fidelity and purity, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm the substitution pattern (iodo and nitro groups) on the fluorene backbone by analyzing chemical shifts and coupling constants.

- Fourier Transform Infrared Spectroscopy (FTIR): Detects functional groups (e.g., nitro stretching vibrations near 1520–1350 cm) and iodine-related absorption bands.

- High-Performance Liquid Chromatography (HPLC): Quantifies purity by separating impurities under optimized mobile-phase conditions.

- Gas Chromatography (GC): Validates purity for volatile derivatives or decomposition products.

Table 1: Key Analytical Techniques and Their Applications

| Technique | Application | Sensitivity Considerations |

|---|---|---|

| NMR | Structural confirmation of substituents | Requires high-purity samples (>95%) |

| FTIR | Functional group identification | Limited for trace impurities |

| HPLC | Purity quantification (>95%) | Column selection critical for resolution |

| GC | Volatile impurity detection | Sample must be thermally stable |

Reference: Analytical protocols for related fluorene derivatives (e.g., 7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene) suggest cross-validation using multiple techniques to resolve ambiguities .

Q. Basic: How can researchers synthesize this compound, and what purification challenges exist?

Methodological Answer:

A plausible synthesis route involves sequential electrophilic substitution on the fluorene core:

Nitration: Introduce the nitro group at the 7-position using nitric acid in sulfuric acid.

Iodination: Employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) to substitute hydrogen at the 2-position.

Key Challenges:

- Regioselectivity: Competing substitution at other positions (e.g., 3- or 4-positions) may occur. Use directing groups or steric hindrance to control reactivity.

- Purification: Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. HPLC-guided fractionation can isolate high-purity batches (>95%) .

Q. Advanced: How should researchers address discrepancies in purity assessments across analytical methods?

Methodological Answer:

Discrepancies often arise due to method-specific limitations:

- Case Study: A sample may show 98% purity via HPLC but 95% via GC due to non-volatile impurities undetected in GC.

- Resolution Strategy:

- Cross-validate with orthogonal techniques (e.g., NMR for structural impurities, elemental analysis for halogen content).

- Use mass spectrometry (MS) to identify trace contaminants.

- Standardize protocols (e.g., identical solvent systems in HPLC and NMR).

Reference: Studies on bromo-iodo fluorene derivatives emphasize combining HPLC, NMR, and melting-point analysis to reconcile data contradictions .

Q. Advanced: What mechanistic insights are critical for studying this compound in cross-coupling reactions?

Methodological Answer:

The iodine substituent’s reactivity in Suzuki-Miyaura or Ullmann couplings depends on:

- Electronic Effects: The nitro group at C7 withdraws electron density, potentially activating the C–I bond at C2 for oxidative addition.

- Steric Environment: Bulky ligands on palladium catalysts may hinder access to the C2 position.

Experimental Design Tips:

- Kinetic Studies: Monitor reaction progress via F NMR (if fluorinated analogs are used) or GC-MS.

- Computational Modeling: Density Functional Theory (DFT) can predict regioselectivity in coupling reactions.

Reference: Similar iodinated fluorenes show enhanced reactivity in Pd-catalyzed reactions, but steric effects require optimization .

Q. Basic: What factors influence the stability of this compound during storage?

Methodological Answer:

Key stability considerations include:

- Light Sensitivity: Nitro groups can undergo photodegradation. Store in amber vials under inert gas (N or Ar).

- Thermal Stability: Decomposition observed at >100°C; avoid prolonged heating.

- Moisture: Hydrolysis of the C–I bond may occur in humid environments. Use desiccants like silica gel.

Table 2: Stability Guidelines

| Factor | Risk Level | Mitigation Strategy |

|---|---|---|

| Light | High | Amber glassware, dark storage |

| Temperature | Moderate | Store at 2–8°C |

| Humidity | Moderate | Desiccants, airtight containers |

Reference: Safety data for fluorene derivatives recommend stringent storage conditions to prevent degradation .

Q. Advanced: How can researchers resolve contradictions in photophysical data for this compound?

Methodological Answer:

Conflicting UV-Vis or fluorescence data may stem from:

- Solvent Polarity: Nitro groups exhibit solvatochromism. Standardize solvents (e.g., dichloromethane vs. ethanol).

- Sample Purity: Trace impurities (e.g., deiodinated byproducts) quench fluorescence. Repurify via column chromatography.

- Experimental Setup: Ensure consistent excitation wavelengths and detector calibration.

Reference: NIST guidelines for fluorene derivatives emphasize reproducibility through controlled experimental parameters .

属性

IUPAC Name |

2-iodo-7-nitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8INO2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJXILJMBUVJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177623 | |

| Record name | Fluorene, 2-iodo-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23055-47-2 | |

| Record name | 2-Iodo-7-nitro-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23055-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorene, 2-iodo-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023055472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC90703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene, 2-iodo-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。